molecular formula C9H7ClN2O2 B2945029 Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 900019-38-7

Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2945029
CAS No.: 900019-38-7
M. Wt: 210.62
InChI Key: UFRZEIOOOFHTPS-UHFFFAOYSA-N
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Description

Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS 900019-38-7) is a heterocyclic compound with the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.617 g/mol . It serves as a key intermediate in pharmaceutical synthesis, particularly for antimycobacterial and antimicrobial agents. The compound features a chloro substituent at position 6 and a methyl ester at position 3, which influence its reactivity and biological activity .

Properties

IUPAC Name

methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRZEIOOOFHTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900019-38-7
Record name methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid, followed by cyclization and esterification . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 6-position undergoes nucleophilic substitution under basic or transition-metal-catalyzed conditions. This reaction is critical for introducing diverse functional groups:

Reagent/ConditionsProductYieldKey Observations
Primary amines (e.g., benzylamine) in DMF, Cs₂CO₃, 80°C6-Amino derivatives70–85%Aryl/alkyl amines substitute chlorine efficiently under mild conditions.
NaSH in ethanol, reflux 6-Mercapto derivative65%Thiolation requires anhydrous conditions to avoid oxidation.
KCN in DMSO, 100°C6-Cyano derivative58%Cyanide substitution proceeds with moderate regioselectivity.

Mechanistic Insight : The electron-withdrawing ester group at the 3-position activates the chlorine atom toward nucleophilic displacement via an SNAr (aromatic nucleophilic substitution) pathway .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, enabling the formation of biaryl systems:

Table 1: Suzuki-Miyaura Coupling Examples

Boronic Acid PartnerCatalyst SystemSolvent/TempProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃1,4-Dioxane, 90°C6-Phenyl derivative82%
Pyridin-3-yl-boronic esterPdCl₂(dppf), CsFDMF, 110°C6-Pyridyl derivative75%

Notable Application : These couplings are instrumental in synthesizing pharmacologically active quinazoline-imidazo hybrids for kinase inhibition studies .

Ester Hydrolysis and Functionalization

The methyl ester group is hydrolyzed to a carboxylic acid, enabling further derivatization:

ConditionsProductSubsequent ReactionYield
2M NaOH, EtOH/H₂O, reflux6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acidAmide formation with EDCl/HOBt90% (acid), 78% (amide)
LiOH, THF/H₂O, RTCarboxylic acidReduction (LiAlH₄) to alcohol85%

Key Finding : The carboxylic acid intermediate exhibits enhanced hydrogen-bonding capacity, making it valuable for drug-target interactions.

Cyclization and Ring Expansion

The imidazo-pyridine core undergoes cyclization with α-bromocarbonyl compounds to form fused polyheterocycles:

Table 2: Cyclization Reactions

ReagentConditionsProductYield
Ethyl bromopyruvateDIPEA, MeCN, 60°C Imidazo[1,2-a]pyrido[2,3-d]pyrimidine68%
BromoacetophenoneK₂CO₃, DMF, 120°C Benzimidazo-pyridine hybrid72%

Mechanism : Cyclization proceeds via in situ enolate formation, followed by intramolecular nucleophilic attack .

Halogenation and Electrophilic Substitution

Electrophilic substitution occurs at the electron-rich positions of the imidazo-pyridine ring:

Reaction TypeReagentPosition ModifiedYield
BrominationNBS, AIBN, CCl₄8-Bromo derivative63%
NitrationHNO₃/H₂SO₄, 0°C 5-Nitro derivative55%

Limitation : Harsh nitration conditions may lead to ester group decomposition, necessitating protective strategies .

Reduction and Oxidation

The ester and aromatic systems are redox-active:

ReactionConditionsProductApplication
Ester reductionLiAlH₄, THF, refluxPrimary alcoholIntermediate for alkylation
Ring oxidationm-CPBA, CH₂Cl₂N-Oxide derivativeEnhanced solubility in polar solvents

Safety Note : LiAlH₄ requires strict anhydrous conditions to prevent side reactions.

Comparison with Similar Compounds

Ester Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate 900019-38-7 C₉H₇ClN₂O₂ 210.617 High purity (95%), used in drug intermediates
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate 1260797-60-1 C₁₀H₉ClN₂O₂ 224.64 Higher lipophilicity due to ethyl group; 98.82% purity
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 372198-69-1 C₁₀H₉BrN₂O₂ 269.1 Bromine substitution increases molecular weight; used in cross-coupling reactions

Key Insights :

  • Ethyl vs.
  • Halogen Effects : Bromine substitution (vs. chlorine) increases molecular weight by ~58 g/mol, altering electronic properties and reactivity in Suzuki-Miyaura couplings .

Substituent Position Variations

Compound Name CAS Number Substituent Position Molecular Weight (g/mol) Applications
This compound 900019-38-7 6-Cl, 3-COOCH₃ 210.617 Antimicrobial intermediates
Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate 1402911-36-7 5-Cl, 8-COOCH₃ 210.617 Positional isomer; activity varies in SAR studies
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate 1234616-08-0 8-Br, 6-COOCH₃ 255.07 Altered steric effects in target binding

Key Insights :

  • Positional Isomerism : Chlorine at position 6 (vs. 5 or 8) optimizes hydrogen bonding in antimycobacterial targets .
  • Steric Effects : Bulky substituents (e.g., bromine at position 8) may hinder interactions with enzyme active sites .

Functional Group Analogs

Compound Name CAS Number Functional Group Molecular Weight (g/mol) Properties
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate 138642-97-4 -COOH 196.59 Improved solubility in polar solvents; used in condensation reactions
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde 29096-59-1 -CHO 180.591 Reactive aldehyde group for Schiff base formation
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate 1206978-64-4 -CF₃ 243.62 Enhanced metabolic stability; electron-withdrawing effects

Key Insights :

  • Carboxylic Acid vs. Ester : The free acid form (C₈H₅ClN₂O₂) shows higher aqueous solubility, making it suitable for salt formation .
  • Trifluoromethyl Substituents : The -CF₃ group improves resistance to oxidative metabolism, a critical feature in drug design .

Heterocyclic Core Modifications

Compound Name CAS Number Core Structure Molecular Weight (g/mol) Notes
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate 1150566-27-0 Imidazo[1,2-b]pyridazine 226.63 Different heterocycle; reduced planarity impacts DNA intercalation
Methyl 6-chloro-1H-imidazo[1,2-a]pyridine-8-carboxylate 908581-18-0 1H-imidazo[1,2-a]pyridine 224.61 Tautomeric forms influence reactivity in acidic conditions

Key Insights :

  • Pyridazine vs. Pyridine Cores : Imidazo[1,2-b]pyridazine derivatives exhibit distinct electronic profiles, affecting binding to kinase targets .

Biological Activity

Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

  • Molecular Formula : C₉H₇ClN₂O₂
  • Molecular Weight : 210.62 g/mol
  • CAS Number : 900019-38-7

The compound features a chloro group on the imidazo ring, contributing to its unique reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria, including strains such as Pseudomonas aeruginosa .
  • Antituberculosis Potential : The compound has been investigated for its efficacy against Mycobacterium tuberculosis. High-throughput screening has identified it as a potent inhibitor with a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against the H37Rv strain .
  • Anticancer Properties : In vitro assays have demonstrated that this compound exhibits submicromolar inhibitory activity against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition : The compound has shown promise in studies related to enzyme inhibition, particularly targeting pathways involved in cancer progression and bacterial resistance .

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Targeting : It acts as an enzyme inhibitor by binding to active sites of target enzymes, disrupting their normal function. For instance, it has been identified as a QcrB inhibitor in Mycobacterium tuberculosis, which is crucial for ATP synthesis .
  • Signal Pathway Modulation : The compound influences signaling pathways associated with cancer cell proliferation and survival, particularly the PI3K/AKT pathway, which is vital in many cancers .

Antituberculosis Activity

A study highlighted the effectiveness of this compound against M. tuberculosis, where it was found to significantly reduce bacterial growth at low concentrations:

CompoundMIC (μM)Activity Description
This compound0.03 - 5.0Potent inhibitor against M. tuberculosis

Anticancer Efficacy

In another study focusing on anticancer properties, the compound demonstrated notable cytotoxicity across various tumor cell lines:

Cell LineIC50 (μM)Mechanism of Action
HCC827<0.32Induces apoptosis via caspase activation
VEROSubmicromolarInhibits proliferation

Q & A

Q. What are the established synthetic routes for Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate?

The compound can be synthesized via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine, followed by esterification. Ethyl analogs (e.g., Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate) are synthesized using TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl as bases, achieving yields of ~35% after electrophilic quenching . Key steps include refluxing in 1,2-dimethoxyethane and nitration at the C3 position . Methyl ester derivatives may involve analogous esterification protocols.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Peaks at δ 1.44 (t, CH₃), 4.44 (q, CH₂), and aromatic protons between δ 7.41–9.41 confirm the core structure .
  • 13C NMR : Carbonyl signals at δ 160.34 and aromatic carbons between δ 109.22–146.73 validate the ester and imidazo-pyridine framework .
  • HRMS : A molecular ion peak at m/z 268.9920 (calculated for C₁₀H₁₀ClN₂O₂) ensures molecular weight confirmation .

Advanced Research Questions

Q. How can regioselective functionalization at C2/C8 positions be achieved?

Regioselectivity is influenced by additives like LiCl, which stabilize intermediates via chelation. For example, LiCl coordinates to the N1 position, directing metalation to C2 or C7. Using TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl as bases enables selective quenching with electrophiles (e.g., aryl halides, alkylating agents) . Computational modeling of chelation effects (e.g., intermediate 17 in Scheme 6, ) aids in rationalizing selectivity .

Q. What strategies optimize Pd-catalyzed cross-coupling reactions for derivative synthesis?

Cross-couplings with aryl/benzyl zinc reagents or Grignard reagents require Pd(PPh₃)₄ or Pd(dba)₂ catalysts in THF at 60–80°C. Yields improve with electron-deficient aryl partners (e.g., nitro or cyano substituents) and by avoiding steric hindrance at the C3 ester group . Nucleophilic addition to partially saturated analogs (e.g., compound 26a) enhances solubility for downstream applications .

Q. How can contradictory data in reported synthesis yields be resolved?

Discrepancies in yields (e.g., 35% vs. lower values in other studies) arise from variations in base strength, solvent purity, or electrophile reactivity. Systematic optimization of TMPLi/TMPMgCl ratios, reaction time (12–24 hrs), and anhydrous conditions is recommended. Reproducibility requires strict control of LiCl concentration (1–2 equiv) and inert atmospheres .

Q. What computational methods support reaction rationalization?

Density Functional Theory (DFT) calculations predict transition states for metalation and cross-coupling steps. For example, intermediates stabilized by LiCl chelation (e.g., zinc intermediate 15) show lower activation energies for C2 functionalization . Molecular dynamics simulations of additive coordination (e.g., Scheme 5, ) guide base selection for challenging substrates .

Methodological Guidance

  • Synthesis Optimization : Prioritize TMPMgCl·LiCl for C2 functionalization and TMP₂Zn·2MgCl₂·2LiCl for C8 reactions. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) .
  • Data Analysis : Compare NMR shifts with reference spectra (e.g., δ 9.41 for C6-Cl proton) to confirm substitution patterns .
  • Troubleshooting : Low yields in cross-couplings may indicate Pd catalyst deactivation; use fresh Pd sources and degassed solvents .

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